N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play a significant role in the pathophysiology of Alzheimer’s disease (AD). Cholinesterase is involved in the production of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .
Mode of Action
This compound acts as a dual inhibitor of MAOs and ChEs . It interacts with these enzymes, inhibiting their activity, which can increase the level of MAO and AChE in the presynaptic cleft and improve signaling . The compound exhibits potent inhibition against specific enzymes . Molecular docking studies have revealed critical interactions, specifically the hydrogen bonding interaction, π–π, π–alkyl, π–amid and π–sulfur interactions between the ligand and enzymes .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and regulation of acetylcholine and monoamine oxidase. By inhibiting ChE and MAO, it can increase the levels of these neurotransmitters in the brain, improving signaling . This can potentially alleviate symptoms associated with Alzheimer’s disease, such as cognitive decline .
Result of Action
The inhibition of ChE and MAO by this compound can lead to increased levels of acetylcholine and monoamine oxidase in the brain, improving signaling . This can potentially result in improved cognitive function in patients with Alzheimer’s disease .
Properties
IUPAC Name |
N-(2-cyanoethyl)-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-14-10-13(23(21,22)18(2)7-4-6-17)9-12-5-3-8-19(15(12)14)16(11)20/h9-11H,3-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZODCKVTBSPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N(C)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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